Norcocaine

Description

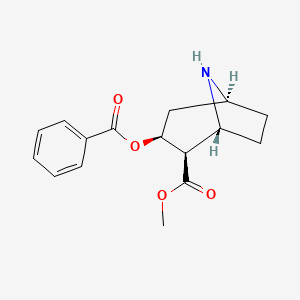

Structure

2D Structure

3D Structure

Properties

CAS No. |

18717-72-1 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate |

InChI |

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3 |

InChI Key |

RERBBBLSJAMJFJ-UHFFFAOYSA-N |

SMILES |

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3 |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

Related CAS |

61585-22-6 (hydrochloride) |

Synonyms |

norcocaine norcocaine acetate, (1R-(exo,exo))-isomer norcocaine hydrochloride norcocaine, (1R-(2-endo,3-exo))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Norcocaine: A Pharmacologically Active Metabolite of Cocaine - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norcocaine, a primary N-demethylated metabolite of cocaine, is a pharmacologically active compound that significantly contributes to the overall physiological and toxicological effects of its parent drug.[1] While present in lower concentrations than other major metabolites, its distinct pharmacological profile, characterized by potent interactions with monoamine transporters and notable cardiovascular and hepatotoxic effects, warrants detailed investigation. This technical guide provides a comprehensive overview of this compound, focusing on its metabolism, pharmacodynamics, and toxicological properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts aimed at understanding and mitigating the effects of cocaine and its metabolites.

Introduction

Cocaine undergoes extensive metabolism in the body, primarily through hydrolysis to inactive metabolites. However, a minor but critical metabolic pathway involves N-demethylation by cytochrome P450 enzymes, leading to the formation of this compound.[2] Unlike the major hydrolytic metabolites, this compound is pharmacologically active and readily crosses the blood-brain barrier.[2] Its presence and activity complicate the understanding of cocaine's overall effects and have implications for the development of therapeutic interventions for cocaine abuse and toxicity. This guide synthesizes current knowledge on this compound, presenting it in a structured format for researchers and drug development professionals.

Metabolism and Pharmacokinetics

Cocaine is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4, to produce this compound.[2] This N-demethylation pathway accounts for a small fraction of overall cocaine metabolism.

Metabolic Pathway of Cocaine to this compound

This compound itself is further metabolized, and it exhibits a relatively short biological half-life. Studies in rats have shown rapid elimination from plasma and brain.

Pharmacodynamics

This compound, like cocaine, exerts its primary effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.

Monoamine Transporter Binding Affinity

This compound's affinity for monoamine transporters is a critical determinant of its pharmacological activity. Removal of the N-methyl group from cocaine to form this compound has been shown to increase its binding potency at the norepinephrine and serotonin transporters, with little change observed at the dopamine transporter.[1]

| Compound | Dopamine Transporter (DAT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) |

| Cocaine | 230 | 480 | 740 |

| This compound | ~230 (little change from cocaine)[1] | Increased potency vs. cocaine[1] | Increased potency vs. cocaine[1] |

| Note: Ki values for cocaine are from a study using human transporters.[3] this compound data is qualitative based on a study comparing N-substituted cocaine derivatives.[1] A direct side-by-side quantitative comparison is not readily available in the literature. |

Signaling Pathway: this compound's Interaction with Monoamine Transporters

Behavioral Effects

Studies in animal models have demonstrated that this compound produces distinct behavioral effects compared to cocaine. While both can maintain self-administration, indicating rewarding properties, this compound has been shown to have a less pronounced effect on locomotor activity.[4]

| Parameter | Cocaine | This compound |

| Locomotor Activity | Dose-dependent increase | Less profound increase compared to cocaine[4] |

| Self-Administration | Readily self-administered | Maintains self-administration |

Toxicology

This compound exhibits a more potent toxicological profile compared to cocaine, particularly concerning cardiovascular and hepatic systems.

Cardiovascular Toxicity

This compound has been shown to induce significant cardiovascular effects. In conscious rats, intravenous administration of this compound resulted in a dose-dependent decrease in heart rate and an increase in blood pressure.[5] These effects are more pronounced than those observed with equimolar doses of cocaine.

| Parameter | Dose of this compound (in rats) | Observed Effect |

| Heart Rate | 1 mg/kg (IV) | Maximal decrease, not recovering to baseline within 15 min[5] |

| Right Atrial Pressure | 3 mg/kg (IV) | Significant and long-lasting elevation[5] |

| Plasma Adrenaline | 1 mg/kg (IV) | Maximal increase[5] |

Hepatotoxicity

The oxidative metabolism of cocaine to this compound, and its subsequent conversion to reactive metabolites like this compound nitroxide, is implicated in cocaine-induced hepatotoxicity. In vitro studies have shown that this compound can lead to decreased intracellular glutathione and ATP levels, mitochondrial dysfunction, and apoptosis in human proximal tubular epithelial cells.[6]

Experimental Protocols

Synthesis of this compound from Cocaine

This compound for research purposes is typically synthesized from cocaine via N-demethylation.

Workflow for this compound Synthesis

Protocol:

-

Demethylation: Cocaine is reacted with a demethylating agent, such as 2,2,2-trichloroethyl chloroformate, in an appropriate organic solvent.

-

Reduction: The resulting intermediate is then reduced, for example, using zinc and acetic acid, to yield this compound.

-

Purification: The crude this compound is purified using techniques like column chromatography to obtain a high-purity product for experimental use.

In Vitro Monoamine Transporter Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for monoamine transporters.

Materials:

-

Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

This compound and cocaine standards.

-

Assay buffer.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and cocaine.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known inhibitor (for non-specific binding), or the test compound (this compound or cocaine).

-

Incubate the plates to allow binding to reach equilibrium.

-

Rapidly filter the contents of the wells and wash to separate bound from unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 values (concentration of the drug that inhibits 50% of specific binding) by non-linear regression analysis and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Locomotor Activity Assessment in Rats

This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity.

Materials:

-

Adult male rats.

-

Open-field activity chambers equipped with infrared beams to automatically record movement.

-

This compound and cocaine solutions for injection (e.g., intraperitoneal).

-

Saline solution (vehicle control).

Procedure:

-

Habituate the rats to the testing room and handling procedures.

-

On the test day, administer this compound, cocaine, or saline to different groups of rats.

-

Immediately place each rat in an individual open-field chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

-

Analyze the data to compare the effects of this compound and cocaine on locomotor activity over time and as a total measure.

Ex Vivo Cardiovascular Assessment using Langendorff Isolated Heart Perfusion

This protocol allows for the direct assessment of this compound's effects on cardiac function in an isolated heart preparation.

Materials:

-

Langendorff perfusion apparatus.

-

Krebs-Henseleit buffer.

-

Rodent (e.g., rat or guinea pig).

-

This compound stock solution.

-

Physiological recording equipment (for measuring heart rate, contractile force, etc.).

Procedure:

-

Anesthetize the animal and rapidly excise the heart.

-

Mount the heart on the Langendorff apparatus via the aorta for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.

-

Allow the heart to stabilize and record baseline cardiac parameters (heart rate, left ventricular developed pressure, etc.).

-

Introduce this compound into the perfusate at increasing concentrations.

-

Record the changes in cardiac parameters at each concentration to determine the dose-response relationship.

Conclusion

This compound is a pharmacologically active metabolite of cocaine with a distinct and potent profile of effects. Its increased affinity for norepinephrine and serotonin transporters, coupled with its significant cardiovascular and potential hepatotoxic effects, highlights its importance in the overall pharmacology and toxicology of cocaine. The experimental protocols and quantitative data presented in this guide provide a foundation for further research into the specific mechanisms of this compound's actions and its contribution to the complex effects of cocaine abuse. A deeper understanding of this compound is crucial for the development of more effective strategies to treat cocaine addiction and manage its toxic consequences.

References

- 1. Cocaine inhibition of ligand binding at dopamine, norepinephrine and serotonin transporters: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of the active metabolite, this compound, to cocaine's effects after intravenous and oral administration in rats: pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cocaine Effects on Norepinephrine in the Amygdala [jefferson.edu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Hepatic N-Demethylation of Cocaine to Norcocaine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cocaine undergoes extensive metabolism in the human body, primarily through hydrolysis by plasma and liver esterases to form inactive metabolites. However, a minor but toxicologically critical pathway involves oxidative metabolism in the liver. This guide provides an in-depth examination of the hepatic N-demethylation of cocaine, the initial step in this oxidative pathway, which leads to the formation of the active and hepatotoxic metabolite, norcocaine. In humans, this reaction is predominantly catalyzed by the Cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] The subsequent oxidation of this compound generates highly reactive intermediates responsible for cocaine-induced liver injury.[5][6] Understanding the enzymes, kinetics, and experimental methodologies associated with this pathway is crucial for drug development, particularly in assessing potential drug-drug interactions and hepatotoxicity risks. This document outlines the core metabolic pathways, presents quantitative kinetic data, details relevant experimental protocols, and illustrates the mechanisms leading to toxicity.

The Metabolic Pathway of Cocaine N-Demethylation

While the majority of cocaine is detoxified via hydrolysis to benzoylecgonine (BE) and ecgonine methyl ester (EME), approximately 5% is metabolized oxidatively by hepatic cytochrome P450 (CYP) enzymes.[1][6][7] The first and rate-limiting step in this pathway is the N-demethylation of cocaine to produce this compound.

-

Primary Reaction: Cocaine is converted directly to this compound via CYP-mediated oxidation. In humans, CYP3A4 is the principal enzyme responsible for this transformation.[2][4][8] Unlike in some animal models, CYP2B6 is not significantly involved in cocaine N-demethylation in humans.[1][8]

-

Alternative Pathway: A two-step reaction has also been identified, primarily in animal models, where cocaine is first oxidized to cocaine N-oxide by flavin-containing monooxygenase (FMO), which is then converted to this compound by cytochrome P450.[9]

-

Hepatotoxic Bioactivation: this compound is not the ultimate hepatotoxic species. It serves as a precursor that undergoes further sequential N-oxidation, catalyzed by CYPs, to form N-hydroxythis compound and subsequently the highly reactive this compound nitroxide radical and this compound nitrosonium ion.[5][6] These reactive metabolites can cause oxidative stress and bind irreversibly to cellular macromolecules, leading to hepatocellular necrosis.[6][10]

Quantitative Data and Enzyme Kinetics

The N-demethylation of cocaine exhibits significant species-dependent differences in enzyme kinetics.[1][4] Human liver microsomes generally show a lower affinity (higher Km) for cocaine compared to mouse liver microsomes.[4][10]

Table 1: Key Enzymes in Cocaine N-Demethylation Across Species

| Species | Primary CYP Isoform(s) Involved | Reference(s) |

|---|---|---|

| Human | CYP3A4 | [1][2][4][8] |

| Mouse | CYP3A, CYP2B10 | [1][8] |

Table 2: Kinetic Parameters for Cocaine N-Demethylase Activity

| Enzyme Source | Apparent Km (Michaelis Constant) | Apparent Vmax (Maximum Velocity) | Reference(s) |

|---|---|---|---|

| Human Liver Microsomes | 2.3 - 2.7 mM | Lower than mouse | [4] |

| Mouse (DBA/2) Liver Microsomes | High Affinity: 40 - 60 µM | Higher than human | [4] |

| Low Affinity: 2 - 3 mM | [4] |

| Recombinant Human CYP3A4 | Not specified | 1,530 ± 434 ng/h/mg protein |[2] |

Note: Direct comparison of Vmax values is challenging due to variations in experimental conditions across studies. The general consensus is that Vmax rates are lower in human hepatic microsomes than in mouse microsomes.[10]

Experimental Protocols

The study of cocaine N-demethylation relies on established in vitro and in vivo methodologies.

In Vitro Protocol: Metabolism using Human Liver Microsomes (HLM)

This protocol aims to characterize the kinetics of this compound formation from cocaine in a pooled human liver enzyme system.

-

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Cocaine hydrochloride standard

-

This compound standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile or methanol)

-

Internal standard for quantification (e.g., deuterated this compound)

-

-

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in microcentrifuge tubes on ice. Each tube contains phosphate buffer, HLM (e.g., 0.5-1.0 mg/mL protein), and varying concentrations of cocaine to determine kinetics.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold quenching solution containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reactions (e.g., 14,000 x g for 10 minutes) to pellet the protein. Collect the supernatant for analysis. Solid-phase extraction (SPE) may be used for further cleanup and concentration.[11][12]

-

Analysis: Analyze the samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the formation of this compound.[11][13]

-

-

Data Analysis:

-

Calculate the rate of this compound formation (e.g., pmol/min/mg protein).

-

Plot the reaction velocity against the cocaine concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

-

In Vitro Protocol: Recombinant Enzyme Analysis

To confirm the specific role of CYP3A4, microsomes from cells (e.g., transfected lymphoblastoid or insect cells) expressing only human CYP3A4 are used in place of HLM.[2][3] The protocol is otherwise identical to the one described above. A significant rate of this compound formation compared to control microsomes (without the expressed enzyme) confirms the enzyme's activity.[2]

Mechanism of Hepatotoxicity

The clinical significance of the N-demethylation pathway is directly linked to its role in initiating cocaine-induced hepatotoxicity. The process is not caused by cocaine or this compound directly but by the downstream reactive metabolites.

-

Initiation: CYP3A4 metabolizes cocaine to this compound.

-

Bioactivation: this compound is further oxidized by CYPs to N-hydroxythis compound.[10]

-

Radical Formation: N-hydroxythis compound undergoes a one-electron oxidation, also mediated by CYPs, to form the this compound nitroxide free radical.[5]

-

Cellular Damage: The nitroxide radical and its subsequent oxidation product, the nitrosonium ion, are highly reactive. They deplete cellular stores of antioxidants like glutathione (GSH), induce oxidative stress, and covalently bind to essential cellular proteins, leading to mitochondrial dysfunction and necrotic cell death.[5][6]

This mechanism is supported by studies showing that inducers of CYP3A increase cocaine hepatotoxicity, while specific inhibitors of CYP3A (such as triacetyloleandomycin or ketoconazole) can prevent or significantly reduce liver damage.[4][14]

Conclusion and Implications for Drug Development

The hepatic N-demethylation of cocaine to this compound, while a minor metabolic route, is a critical bioactivation pathway responsible for the drug's potential hepatotoxicity. In humans, this conversion is mediated almost exclusively by CYP3A4. The subsequent oxidation of this compound produces highly reactive species that inflict cellular damage.

For professionals in drug development, this pathway underscores several key considerations:

-

Drug-Drug Interactions: Co-administration of cocaine with drugs that are potent inhibitors or inducers of CYP3A4 could significantly alter the rate of this compound formation, thereby modifying the risk of liver injury.

-

Preclinical Modeling: The pronounced species differences in cocaine metabolism highlight the importance of selecting appropriate animal models for toxicological studies.[1][15] Rodent models, which utilize different CYP isozymes, may not perfectly replicate the human toxicodynamic profile.

-

Toxicity Screening: New chemical entities (NCEs) being developed, especially those metabolized by CYP3A4, should be carefully evaluated for their potential to inhibit or induce this enzyme, as this could have implications for patient populations where cocaine abuse may be a comorbidity.

A thorough understanding of this metabolic pathway is essential for accurately predicting and mitigating the risks associated with both illicit drug use and the development of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. karger.com [karger.com]

- 3. This compound and N-hydroxythis compound formation in human liver microsomes: role of cytochrome P-450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cocaine N-demethylation and the metabolism-related hepatotoxicity can be prevented by cytochrome P450 3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound nitroxide. A potential hepatotoxic metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Cocaine-Induced Time-Dependent Alterations in Cytochrome P450 and Liver Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-demethylation of cocaine to this compound. Evidence for participation by cytochrome P-450 and FAD-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human microsomal N-oxidative metabolism of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound and cocaethylene distribution patterns in hair samples from light, moderate, and heavy cocaine users - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Catalyzation of cocaine N-demethylation by cytochromes P4502B, P4503A, and P4502D in fish liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of differential cocaine metabolism in mouse and rat through metabolomics-guided metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of norcocaine hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of Norcocaine Hydrochloride

Introduction

This compound is a primary, pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver.[1][2] While it is a minor metabolite, its detection is a key indicator of recent cocaine use in forensic and clinical toxicology.[2][3] As the hydrochloride salt, its properties are relevant for the preparation of analytical standards and for research into cocaine's metabolism and toxicity.[4] This document provides a comprehensive overview of the core , detailed experimental protocols for its analysis, and visualizations of relevant biochemical and analytical pathways.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, the N-demethylated analog of cocaine.[5] Its properties differ from its free base form, particularly in terms of solubility and melting point. The quantitative physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| IUPAC Name | methyl (1R,2R,3S,5S)-3-benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | [5] |

| Molecular Formula | C₁₆H₂₀ClNO₄ | [4][5][6][7][8] |

| Molecular Weight | 325.8 g/mol | [4][9] |

| CAS Number | 61585-22-6 | [4][5][7][8] |

| Melting Point | 115-116 °C | [9] |

| Solubility | Water: Soluble (2.5 g/L) Ethanol: Slightly Soluble (300 mg/mL) | [4][9] |

| Appearance | Crystalline solid | [4] |

Spectral Information

Spectroscopic data are critical for the unequivocal identification and characterization of this compound hydrochloride. Key spectral features are summarized in Table 2.

Table 2: Spectral Data for this compound Hydrochloride

| Technique | Data | Source |

| ¹H NMR | (600 MHz; D₂O): δ 1.98-2.19 (4H, m), 2.25-2.41 (2H, m), 3.18 (1H, dd, J = 2.3, 7.1 Hz), 3.92 (1H, m), 4.10 (1H, d, J = 7.3 Hz) | [9] |

| ¹³C NMR | (150 MHz; D₂O): δ 23.2, 24.0, 35.5, 38.9, 49.5, 60.8, 63.6, 64.6, 176.4 ppm | [9] |

| UV λmax | 231 nm | [4] |

| Mass Spectrometry | GC-MS data is available in forensic libraries. | [4][9][12] |

| FT-IR / FT-Raman | Spectra for the trihydrate form are available. | [13][14] |

Experimental Protocols

The determination and quantification of this compound hydrochloride in biological matrices require sensitive and specific analytical methods.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is used for the simultaneous determination of cocaine and this compound in biological samples like plasma.[15]

Methodology:

-

Sample Preparation: 0.5 mL of plasma is buffered to a pH of 9.0.

-

Liquid-Liquid Extraction: The buffered sample is extracted with diethyl ether.

-

Back Extraction: The target compounds are re-extracted from the organic phase into a 0.1% aqueous solution of tetramethylammonium hydrogen sulfate (TMAHS). This step achieves a theoretical extraction yield of 100%.[15]

-

Chromatographic Separation:

-

Quantification: The method demonstrates a reliable limit of quantitation at 20 ng/mL from a 0.5 mL plasma sample.[15]

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification of cocaine and its metabolites in forensic analysis.

Methodology:

-

Sample Preparation: Samples are extracted from the matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction.

-

Derivatization (Optional): Analytes may be derivatized to improve their chromatographic properties and thermal stability.

-

GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column to separate the components of the mixture.

-

MS Detection: The separated compounds are fragmented and detected by a mass spectrometer, providing a characteristic mass spectrum or "fingerprint" for identification.[12]

Visualization of Pathways

Metabolic Pathway of Cocaine to this compound

This compound is formed in the liver via oxidative N-demethylation of cocaine, a reaction primarily catalyzed by the cytochrome P-450 enzyme system.[3][16] This is considered a minor metabolic pathway.[3]

Caption: Metabolic conversion of Cocaine to this compound via N-demethylation in the liver.

Experimental Workflow for HPLC Analysis

The following diagram illustrates the sample preparation and analysis workflow for the quantification of this compound from a biological matrix using HPLC, as described in the protocol.[15]

Caption: Workflow for the extraction and HPLC quantification of this compound from plasma.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Dictionary | AttoLife [attolife.co.uk]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound hydrochloride | C16H20ClNO4 | CID 3046136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 8. This compound hydrochloride | 61585-22-6 | LCA58522 [biosynth.com]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. 18717-72-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. This compound CAS#: 18717-72-1 [m.chemicalbook.com]

- 12. (-)-Norcocaine | C16H19NO4 | CID 644007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. Determination of cocaine and this compound in plasma and cell cultures using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of cocaine and this compound to N-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword of Cocaine Metabolism: An In-Depth Technical Guide to the Role of Norcocaine in Overall Toxicology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine, a widely abused psychostimulant, exerts its toxic effects through a complex interplay of its parent compound and various metabolites. Among these, norcocaine, the N-demethylated derivative, has emerged as a significant contributor to the overall toxicological profile of cocaine. Despite being a minor metabolite, its inherent chemical reactivity and distinct pharmacological properties render it a key player in cocaine-induced organ damage, particularly hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cocaine toxicology, consolidating quantitative data, detailing experimental protocols, and visualizing key molecular pathways to equip researchers and drug development professionals with a thorough understanding of this critical metabolite.

Introduction

The toxicology of cocaine is a multifaceted issue, extending beyond the direct actions of the parent drug. The metabolic transformation of cocaine in the body gives rise to a number of pharmacologically active and toxic compounds. This compound, formed through the N-demethylation of cocaine primarily by cytochrome P450 enzymes in the liver, is a metabolite of particular concern.[1] While major hydrolytic metabolites like benzoylecgonine are largely inactive, this compound retains significant biological activity and demonstrates heightened toxicity compared to cocaine.[1] This guide will delve into the core aspects of this compound's contribution to cocaine's toxicological effects, providing a technical resource for the scientific community.

Metabolism and Bioactivation of this compound

Cocaine is metabolized via three primary pathways: hydrolysis by plasma and liver esterases, and N-demethylation by hepatic cytochrome P450 enzymes (CYP3A4) to form this compound.[2] this compound itself is further metabolized, leading to the formation of highly reactive and toxic species. A key step in its bioactivation is the oxidation to N-hydroxythis compound and subsequently to the this compound nitroxide free radical.[3][4] This nitroxide radical can then be oxidized to the highly reactive this compound nitrosonium ion, which is implicated in cellular damage.[2]

Caption: Metabolic activation of cocaine to toxic this compound species.

Comparative Toxicology: this compound vs. Cocaine

Quantitative toxicological studies have consistently demonstrated that this compound is more acutely toxic than its parent compound, cocaine. The following table summarizes the available data on the median lethal dose (LD50) of this compound and related compounds.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| This compound | Mouse | Intraperitoneal | ~49.7 | [5][6] |

| Cocaine | Mouse | Intraperitoneal | 95.1 | [7] |

| Cocaethylene | Mouse | Intraperitoneal | 60-63.8 | [5][6] |

| Norcocaethylene | Mouse | Intraperitoneal | ~39.4 | [5][6] |

Mechanisms of this compound-Induced Toxicity

This compound contributes to the overall toxicology of cocaine through several key mechanisms, primarily centered around oxidative stress, mitochondrial dysfunction, and the induction of apoptosis.

Hepatotoxicity

The liver, as the primary site of cocaine metabolism, is particularly susceptible to the toxic effects of this compound. The formation of this compound nitroxide is considered a critical event in cocaine-induced hepatotoxicity.[6] This reactive metabolite can initiate lipid peroxidation, deplete cellular antioxidant defenses, particularly glutathione (GSH), and covalently bind to cellular macromolecules, leading to hepatocellular necrosis.[2][8]

Cardiotoxicity

This compound also plays a role in the cardiotoxic effects of cocaine. While cocaine itself has direct effects on cardiac ion channels, this compound's contribution is thought to be mediated through increased oxidative stress and mitochondrial damage in cardiomyocytes. This can lead to impaired cardiac function and contribute to the development of arrhythmias and cardiomyopathy.

Neurotoxicity

While less studied than its hepatic and cardiac effects, this compound can cross the blood-brain barrier and exert neurotoxic effects. In vitro studies have shown that cocaine and its metabolites can induce apoptosis in neuronal cells.[9][10] The mechanisms likely involve the induction of oxidative stress and disruption of mitochondrial function within neurons.

References

- 1. Evaluation of Cocaine Effect on Endogenous Metabolites of HepG2 Cells Using Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocaine-induced hepatotoxicity | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. Upregulation of Bax and Bcl-2 following prenatal cocaine exposure induces apoptosis in fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liver toxicity from this compound nitroxide, an N-oxidative metabolite of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Initiation of in vitro lipid peroxidation by N-hydroxythis compound and this compound nitroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cocaine exposure in vitro induces apoptosis in fetal locus coeruleus neurons by altering the Bax/Bcl-2 ratio and through caspase-3 apoptotic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Upregulation of Bax and Bcl-2 following prenatal cocaine exposure induces apoptosis in fetal rat brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Context of Norcocaine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norcocaine, a primary N-demethylated metabolite of cocaine, has been a subject of significant scientific inquiry due to its pharmacological activity and contribution to the overall toxicological profile of cocaine.[1][2] This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, analytical methodologies, pharmacology, and toxicology of this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of cocaine metabolism and its physiological consequences.

Historical Context and Discovery

The history of this compound is intrinsically linked to the study of cocaine itself. Following the isolation of cocaine from coca leaves in the mid-19th century, research into its metabolism began to unravel the complex biotransformation pathways of this potent stimulant.[3][4][5][6] this compound was identified as a minor but pharmacologically active metabolite of cocaine, formed through N-demethylation in the liver.[2]

Early research focused on understanding the contribution of metabolites like this compound to the overall effects and toxicity of cocaine.[7] These investigations were crucial in establishing that the pharmacological and toxicological effects of cocaine are not solely attributable to the parent compound but also to its various metabolic byproducts. The presence of this compound in biological samples has also become a significant biomarker in forensic toxicology, often indicating heavy and chronic cocaine use.[2]

Synthesis and Purification

Experimental Protocol: Synthesis of this compound from Cocaine

Objective: To synthesize this compound via the N-demethylation of cocaine.

Materials:

-

Cocaine hydrochloride

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (H2SO4), dilute solution

-

Sodium hydroxide (NaOH) or other suitable base

-

Diethyl ether or other suitable organic solvent

-

Distilled water

-

Separatory funnel

-

Beakers and flasks

-

Stirring apparatus

-

pH meter or pH paper

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Filter paper and funnel

Procedure:

-

Dissolution: Dissolve a known quantity of cocaine hydrochloride in dilute sulfuric acid. The acidic solution protonates the tertiary amine of cocaine, making it soluble.

-

Oxidation: Slowly add a solution of potassium permanganate to the stirred cocaine solution. The reaction is typically carried out at a controlled temperature (e.g., room temperature or slightly below) to prevent over-oxidation. The purple color of the permanganate will disappear as it is consumed in the reaction. The addition is continued until a faint, persistent pink color is observed, indicating a slight excess of permanganate.

-

Neutralization and Extraction: After the reaction is complete, carefully neutralize the solution with a base such as sodium hydroxide to a pH of approximately 8-9. This deprotonates the this compound, rendering it soluble in organic solvents. Extract the aqueous solution multiple times with an organic solvent like diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with distilled water to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound freebase.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain crystalline this compound.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methodologies

The accurate detection and quantification of this compound in biological matrices are crucial for both research and forensic purposes. HPLC and GC-MS are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for this compound in Plasma

Objective: To quantify this compound levels in plasma samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) at a specific ratio, delivered isocratically or as a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of approximately 230 nm.

-

Injection Volume: 20 µL.

Sample Preparation Protocol:

-

Spiking: Spike plasma samples with a known concentration of an internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

-

Alkalinization: Add a buffer to the plasma sample to adjust the pH to approximately 9.

-

Liquid-Liquid Extraction: Add an organic solvent (e.g., a mixture of hexane and isoamyl alcohol), vortex, and centrifuge to separate the layers.

-

Back Extraction: Transfer the organic layer to a new tube containing a small volume of dilute acid (e.g., 0.1 M HCl), vortex, and centrifuge.

-

Injection: Aspirate the acidic aqueous layer and inject it into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Hair

Objective: To detect and quantify this compound in hair samples, often as a biomarker for chronic cocaine use.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless injection.

-

Temperature Program: A programmed temperature ramp to separate the analytes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity.

Sample Preparation Protocol:

-

Decontamination: Wash hair segments with a solvent (e.g., dichloromethane) to remove external contaminants.

-

Digestion: Incubate the washed and dried hair in an acidic or basic solution (e.g., methanol or NaOH) to extract the drugs from the hair matrix. An internal standard is added at this stage.

-

Solid-Phase Extraction (SPE): Pass the digest through an SPE cartridge to clean up the sample and concentrate the analytes.

-

Derivatization: Evaporate the eluate to dryness and derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to improve the chromatographic properties of this compound.

-

Injection: Reconstitute the derivatized sample in a suitable solvent and inject it into the GC-MS system.

Pharmacology and Mechanism of Action

This compound, like its parent compound, is a central nervous system stimulant. Its primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9][10][11][12][13][14][15][16][17] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their concentration and prolongs their action, leading to its stimulant effects.

While the binding affinity of this compound to these transporters has not been as extensively characterized as that of cocaine, studies on cocaine analogs suggest that the removal of the N-methyl group (as in this compound) can have differential effects on binding to the various transporters.

Signaling Pathway of this compound at the Dopamine Transporter

The interaction of this compound with the dopamine transporter is a key aspect of its reinforcing and addictive properties. The following diagram illustrates this signaling pathway.

Caption: this compound blocks the dopamine transporter (DAT), inhibiting dopamine reuptake.

Toxicology

This compound is known to be more toxic than cocaine itself.[18] Its toxicity is attributed, in part, to its further metabolism into reactive species that can cause cellular damage, particularly in the liver.

Quantitative Toxicological Data

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Mouse | Intraperitoneal | ~40-49.7 mg/kg | [1][18] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on a relevant cell line, such as human hepatoma cells (HepG2).[19][20][21][22][23][24][25][26]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls (medium with the solvent used to dissolve this compound) and untreated controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).

Metabolism

This compound is a product of the hepatic N-demethylation of cocaine, a reaction primarily catalyzed by cytochrome P450 (CYP) enzymes.[2] this compound itself is further metabolized to other compounds, including N-hydroxythis compound, which can be converted to the reactive and hepatotoxic this compound nitroxide radical.

Metabolic Pathway of Cocaine to this compound

The following diagram illustrates the initial step in the metabolic cascade leading to this compound and its subsequent toxic metabolites.

Caption: Cocaine is metabolized to this compound, which can be further converted to toxic species.

Quantitative Data Summary

Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Species | Dose and Route | Value | Reference |

| Half-life (t½) | Rat | 2.5 mg/kg IV | ~28-33 min | |

| Rat | 5 mg/kg IV | ~28-33 min | ||

| Clearance (CL) | Rat | 2.5 mg/kg IV | ~155-158 mL/kg/min | |

| Rat | 5 mg/kg IV | ~155-158 mL/kg/min | ||

| Volume of Distribution (Vd) | Rat | 2.5 mg/kg IV | Data not specified | |

| Rat | 5 mg/kg IV | Data not specified |

Conclusion

This compound is a pharmacologically active and toxicologically significant metabolite of cocaine. Its study provides crucial insights into the complex mechanisms underlying cocaine's effects and toxicity. This technical guide has summarized the key aspects of this compound research, from its historical discovery to modern analytical and experimental methodologies. The provided protocols and data serve as a foundation for further investigation into the role of this compound in cocaine addiction and its potential as a therapeutic target. Continued research in this area is essential for developing a more complete understanding of cocaine's impact on human health and for the development of effective treatment strategies for cocaine use disorder.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cocaine: a brief history on the discovery, popularisation and early use of medicinal cocaine | Journal of Global Medicine [globalmedicine.co.uk]

- 5. History of Cocaine [narconon.org]

- 6. [The history of cocaine in medicine and its importance to the discovery of the different forms of anaesthesia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a pharmacologically active metabolite of cocaine found in brain. | Semantic Scholar [semanticscholar.org]

- 8. bcachemistry.wordpress.com [bcachemistry.wordpress.com]

- 9. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]

- 12. Cocaine up-regulation of the norepinephrine transporter requires threonine 30 phosphorylation by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cocaine inhibition of ligand binding at dopamine, norepinephrine and serotonin transporters: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermostabilisation of the Serotonin Transporter in a Cocaine-Bound Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Serotonin transporters upregulate with chronic cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bioivt.com [bioivt.com]

- 18. In vivo characterization of toxicity of norcocaethylene and this compound identified as the most toxic cocaine metabolites in male mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Cocaine Effect on Endogenous Metabolites of HepG2 Cells Using Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. veritastk.co.jp [veritastk.co.jp]

- 21. researchgate.net [researchgate.net]

- 22. Prediction of liver toxicity and mode of action using metabolomics in vitro in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Applications of MTT assay to primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Odyssey of Norcocaine: A Technical Guide to its Formation and Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo formation and biotransformation of norcocaine, a primary and pharmacologically active metabolite of cocaine. Understanding the metabolic fate of cocaine, particularly the pathways leading to and from this compound, is critical for the development of novel therapeutics for cocaine abuse and for a thorough toxicological assessment. This document details the enzymatic processes involved, presents quantitative data on reaction kinetics and metabolite concentrations, outlines detailed experimental protocols for studying these transformations, and provides visual representations of the key metabolic pathways.

In Vivo Formation of this compound: An Enzymatic N-Demethylation

This compound is primarily formed in the liver through the N-demethylation of cocaine.[1] This reaction is a crucial step in cocaine's metabolism, accounting for approximately 5% of the initial cocaine dose.[2][3] The primary enzyme system responsible for this conversion is the cytochrome P450 (CYP) mixed-function oxidase system.[4][5]

In humans, the specific isoform CYP3A4 has been identified as the main catalyst for cocaine N-demethylation.[2][6][7][8] Studies using human liver microsomes and lymphoblastoid cells expressing transfected human P450 3A4 have confirmed its role.[6][7] The rate of this compound formation in human liver microsomes has been shown to correlate with the amount of P450 3A immunoreactive protein.[6][7] While CYP3A4 is the primary enzyme in humans, other CYP isoforms may play minor roles, and the involved enzymes can vary between species. For instance, in rats, CYP2B enzymes are the main N-demethylases of cocaine, while in mice, CYP3A enzymes are predominant.[2][8]

There is also evidence for a secondary, two-step pathway for this compound formation. This route involves the initial oxidation of cocaine to cocaine N-oxide by a flavin-containing monooxygenase (FMO), followed by a cytochrome P450-catalyzed N-demethylation to this compound.[4]

Biotransformation of this compound: Subsequent Metabolic Fates

Once formed, this compound undergoes further metabolism, primarily through two main pathways: hydrolysis and N-hydroxylation.

2.1. Hydrolysis: this compound can be hydrolyzed by esterases in the liver and serum.[9] This process can lead to the formation of benzoylnorecgonine, norecgonine, and norecgonine methyl ester, which are then excreted in the urine.[10] The Vmax estimates for the hydrolysis of this compound are consistently higher than for cocaine in both liver and serum, suggesting a rapid breakdown of this metabolite.[9]

2.2. N-hydroxylation: A critical biotransformation pathway for this compound is N-hydroxylation, which is also catalyzed by the cytochrome P450 system.[4][11] This reaction produces N-hydroxythis compound, a highly reactive and toxic metabolite.[11][12][13] The formation of N-hydroxythis compound is considered a key step in the bioactivation of cocaine that can lead to hepatotoxicity.[5] This toxic metabolite can be further oxidized to the this compound nitroxide free radical and the nitrosonium ion, which can bind to cellular macromolecules and cause oxidative stress and cell death.[14]

Quantitative Data

The following tables summarize key quantitative data related to the in vivo formation and biotransformation of this compound.

Table 1: Enzyme Kinetics of Cocaine N-Demethylation and this compound Metabolism

| Enzyme/System | Substrate | Product | Species | K_m_ | V_max_ | Reference |

| Human Liver Microsomes | Cocaine | This compound | Human | 2.3-2.7 mM | - | [15] |

| Mouse Liver Microsomes | Cocaine | This compound | Mouse | 40-60 µM and 2-3 mM | - | [15] |

| Human Liver Microsomes | This compound | N-hydroxythis compound | Human | ~3x higher than mouse | 10x lower than mouse | [4] |

| Mouse Liver Microsomes (female) | This compound | N-hydroxythis compound | Mouse | - | 34 ± 10 pmol/min/mg protein | [4] |

| Mouse Liver Microsomes (male) | This compound | N-hydroxythis compound | Mouse | - | 16 ± 4 pmol/min/mg protein | [4] |

| Wild-type Human Butyrylcholinesterase | This compound | Benzoic Acid + Norecgonine Methyl Ester | Human | 15 µM | 2.8 min⁻¹ | [12] |

Table 2: Pharmacokinetic Parameters of this compound

| Species | Tissue/Matrix | Half-life (t_1/2_) | Notes | Reference |

| Rat | Plasma | 0.4 h | Dose of 2 mg/kg i.v. | [10] |

| Rat | Liver | 1.6 h | Dose of 2 mg/kg i.v. | [10] |

| Rat | Brain | 0.5 h | Dose of 2 mg/kg i.v. | [10] |

| Mouse (DBA) | - | Significantly longer than C57BL mice | - | [5][16] |

| Human | Plasma | 43.2 min | In vitro incubation at 37°C | [15] |

Table 3: Plasma Concentrations of this compound in Humans After Cocaine Administration

| Cocaine Dose | Peak this compound Concentration (C_max_) | Time to Peak (T_max_) | Reference |

| 75 mg/70 kg (subcutaneous) | ≤ 18 ng/mL | - | [6][7] |

| 150 mg/70 kg (subcutaneous) | ≤ 18 ng/mL | - | [6][7] |

| Chronic Oral Dosing | Trend for increased AUC ratio (AUC_norcocaine_/AUC_cocaine_) | - | [3][13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo formation and biotransformation of this compound.

4.1. In Vitro Metabolism of Cocaine in Liver Microsomes

This protocol is a general guideline for assessing the metabolism of cocaine to this compound using liver microsomes.

Materials:

-

Pooled human or animal liver microsomes (e.g., from a commercial supplier)

-

Cocaine hydrochloride

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Acetonitrile (or other suitable organic solvent) for reaction termination

-

Internal standard for analytical quantification

-

HPLC-MS/MS or GC-MS system

Procedure:

-

Thawing Microsomes: Thaw the liver microsomes on ice. Once thawed, keep them on ice at all times.

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

-

Potassium phosphate buffer (to final volume)

-

Liver microsomes (final concentration typically 0.2-1.0 mg/mL protein)

-

MgCl₂ (final concentration typically 3-10 mM)

-

Cocaine (at various concentrations to determine kinetics, e.g., 1 µM to 10 mM)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time will depend on the metabolic stability of cocaine in the specific microsomal preparation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile) containing an internal standard.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated protein.

-

Sample Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS or GC-MS to quantify the formation of this compound and other metabolites.

4.2. Analytical Method: HPLC-MS/MS for this compound Quantification

This protocol provides a general framework for the quantification of this compound in biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials:

-

HPLC column (e.g., C18 reverse-phase)

-

Mobile phase A: e.g., 0.1% formic acid in water

-

Mobile phase B: e.g., 0.1% formic acid in acetonitrile

-

This compound analytical standard

-

Internal standard (e.g., deuterated this compound)

Procedure:

-

Sample Preparation: Extract this compound from the biological matrix (e.g., plasma, microsomal incubate supernatant) using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

Chromatographic Separation: Inject the prepared sample onto the HPLC column. Use a gradient elution program with mobile phases A and B to achieve chromatographic separation of this compound from other analytes and matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode. Use multiple reaction monitoring (MRM) to detect and quantify this compound and its internal standard. The MRM transitions should be optimized for each compound (e.g., precursor ion -> product ion).

-

Quantification: Generate a calibration curve using known concentrations of the this compound analytical standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

4.3. Analytical Method: GC-MS for Cocaine and Metabolites

This protocol outlines a general procedure for the analysis of cocaine and its metabolites, including this compound, by Gas Chromatography-Mass Spectrometry.

Instrumentation:

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS)

Materials:

-

GC column (e.g., a non-polar or medium-polarity capillary column)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation)

-

Extraction solvent (e.g., a mixture of chloroform and isopropanol)

-

Internal standard (e.g., deuterated cocaine or other suitable compound)

Procedure:

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the biological sample to isolate cocaine and its metabolites.

-

Derivatization: Evaporate the extraction solvent to dryness under a stream of nitrogen. Add the derivatizing agent to the residue and heat (e.g., at 70°C for 20-30 minutes) to convert polar metabolites into more volatile derivatives suitable for GC analysis.

-

GC Separation: Inject a portion of the derivatized sample into the GC. Use a temperature program to separate the different compounds based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI). The mass spectrometer then separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

Identification and Quantification: Identify cocaine and its metabolites by comparing their retention times and mass spectra to those of known standards. For quantification, use selected ion monitoring (SIM) mode to monitor specific characteristic ions for each compound and the internal standard.

Visualizing the Pathways

The following diagrams illustrate the key metabolic pathways and an experimental workflow for studying cocaine metabolism.

Caption: Metabolic pathway of cocaine to this compound and its subsequent biotransformation.

Caption: A typical experimental workflow for studying in vitro cocaine metabolism.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scientificliterature.org [scientificliterature.org]

- 3. Cocaine and metabolite concentrations in plasma during repeated oral administration: development of a human laboratory model of chronic cocaine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic characteristics of this compound N-hydroxylation in mouse and human liver microsomes: involvement of CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic analysis of the metabolism of cocaine to this compound and N-hydroxythis compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Cocaine metabolism: cocaine and this compound hydrolysis by liver and serum esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. scilit.com [scilit.com]

- 12. Kinetic Characterization of High-Activity Mutants of Human Butyrylcholinesterase for Cocaine Metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern | MDPI [mdpi.com]

- 15. Cocaine N-demethylation and the metabolism-related hepatotoxicity can be prevented by cytochrome P450 3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rapid analysis of cocaine and metabolites in urine using microextraction in packed sorbent and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Norcocaine on Human Proximal Tubular Epithelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cocaine, a widely abused psychostimulant, is known to induce nephrotoxicity, contributing to acute and chronic kidney disease. While the parent compound itself is toxic, its metabolites play a significant role in mediating this renal damage. One such metabolite, norcocaine, formed through the N-demethylation of cocaine, has been identified as a potent nephrotoxic agent. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on human proximal tubular epithelial cells (HPTECs), the primary target of drug-induced kidney injury. This document summarizes the current understanding of the mechanisms of this compound-induced cytotoxicity, details relevant experimental protocols, and visualizes the implicated signaling pathways.

Core Findings on this compound-Induced Cytotoxicity in HPTECs

Studies have shown that this compound exhibits greater intrinsic nephrotoxicity to primary cultured human proximal tubular epithelial cells than cocaine itself.[1][2] The cytotoxic effects of this compound are concentration-dependent and are primarily mediated through the induction of apoptosis.[1][2] Key mechanisms underlying this process include the depletion of intracellular glutathione and damage to mitochondria.[1][2]

Experimental Protocols

This section details the methodologies for key experiments to assess the cytotoxic effects of this compound on HPTECs.

Primary Culture of Human Proximal Tubular Epithelial Cells (HPTECs)

Objective: To isolate and culture HPTECs from human kidney tissue for in vitro toxicity studies.

Methodology:

-

Tissue Acquisition: Obtain fresh, non-pathological human renal cortical tissue from nephrectomies in accordance with ethical guidelines and institutional review board approval.

-

Tissue Dissociation:

-

Mince the cortical tissue into small fragments (approximately 1 mm³).

-

Digest the minced tissue with a collagenase solution (e.g., Collagenase Type IV) in a suitable buffer (e.g., Hank's Balanced Salt Solution) at 37°C with gentle agitation.

-

-

Tubule Isolation:

-

Filter the cell suspension through a series of cell strainers of decreasing pore size (e.g., 100 µm followed by 40 µm) to enrich for proximal tubules.

-

Further purify the tubule fragments using a Percoll density gradient centrifugation.

-

-

Cell Culture:

-

Seed the isolated tubule fragments onto collagen-coated culture flasks or plates.

-

Culture the cells in a specialized renal cell medium (e.g., DMEM/F-12 supplemented with growth factors such as hydrocortisone, insulin, transferrin, selenium, and epidermal growth factor) at 37°C in a humidified atmosphere of 5% CO2.

-

-

Characterization: Confirm the purity and phenotype of the cultured HPTECs by assessing typical cobblestone morphology and expression of proximal tubule-specific markers like aquaporin-1 (AQP1) and gamma-glutamyl transferase (γ-GT).[3][4][5][6][7]

Cell Viability Assay (MTT Assay)

Objective: To quantify the effect of this compound on the viability of HPTECs.

Methodology:

-

Cell Seeding: Seed HPTECs into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

This compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Apoptosis Detection (TUNEL Assay)

Objective: To detect DNA fragmentation, a hallmark of apoptosis, in this compound-treated HPTECs.

Methodology:

-

Cell Preparation: Culture HPTECs on glass coverslips or in chamber slides and treat with this compound as described for the cell viability assay.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent solution (e.g., Triton X-100).

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or FITC-dUTP). TdT will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection:

-

For BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody.

-

For FITC-dUTP, directly visualize the fluorescence.

-

-

Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst. Visualize and quantify the TUNEL-positive (apoptotic) cells using fluorescence microscopy.

Caspase-3 Activity Assay

Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in this compound-treated HPTECs.

Methodology:

-

Cell Lysis: Treat HPTECs with this compound, harvest the cells, and prepare cell lysates using a specific lysis buffer.

-

Caspase-3 Reaction: Incubate the cell lysates with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC, respectively). Caspase-3 in the lysate will cleave the substrate.

-

Signal Detection:

-

Data Analysis: Quantify the caspase-3 activity based on the signal intensity and normalize it to the total protein concentration of the lysate.

Measurement of Intracellular Glutathione (GSH)

Objective: To quantify the levels of intracellular reduced glutathione, a major antioxidant, in this compound-treated HPTECs.

Methodology:

-

Cell Lysate Preparation: Treat HPTECs with this compound, harvest the cells, and prepare cell lysates.

-

GSH Assay: Use a commercially available GSH assay kit. A common method involves the reaction of GSH in the lysate with a reagent such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

-

Data Analysis: Calculate the concentration of GSH in the samples based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the total protein concentration.[10]

Assessment of Mitochondrial Membrane Potential (MMP)

Objective: To evaluate the effect of this compound on the mitochondrial membrane potential, an indicator of mitochondrial health.

Methodology:

-

Cell Staining: Culture HPTECs in a multi-well plate and treat them with this compound. Incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria, such as JC-1 or TMRE (tetramethylrhodamine, ethyl ester).

-

Fluorescence Measurement:

-

JC-1: In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence. Measure the fluorescence intensity of both red and green channels using a fluorescence microscope or a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

TMRE: In healthy cells, TMRE accumulates in the mitochondria and emits a bright red-orange fluorescence. A decrease in fluorescence intensity indicates a loss of MMP.[11][12][13][14]

-

-

Data Analysis: Quantify the changes in fluorescence to assess the impact of this compound on mitochondrial membrane potential.

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Methodology:

-

Cell Fractionation: Treat HPTECs with this compound and harvest the cells. Perform subcellular fractionation to separate the mitochondrial and cytosolic fractions. This is typically done through a series of centrifugation steps.[15][16][17]

-

Western Blotting: Separate the proteins from both the cytosolic and mitochondrial fractions by SDS-PAGE and transfer them to a membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for cytochrome c, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Analysis: Detect the presence and amount of cytochrome c in each fraction. An increase in cytochrome c in the cytosolic fraction of this compound-treated cells compared to control cells indicates its release from the mitochondria.[18]

Signaling Pathways

The following diagrams illustrate the putative signaling pathways involved in this compound-induced cytotoxicity in human proximal tubular epithelial cells. These pathways are based on the known effects of cocaine and its metabolites and general principles of apoptosis and oxidative stress.

Conclusion

This compound, a primary metabolite of cocaine, demonstrates significant cytotoxic effects on human proximal tubular epithelial cells, primarily through the induction of apoptosis. The underlying mechanisms involve the depletion of intracellular glutathione and mitochondrial dysfunction, leading to a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. While the qualitative aspects of this compound-induced nephrotoxicity are established, further research is required to generate quantitative data to fully characterize its dose-dependent effects. The experimental protocols and hypothesized signaling pathways detailed in this guide provide a framework for future investigations into the precise molecular mechanisms of this compound's detrimental impact on renal cells, which is crucial for the development of potential therapeutic interventions for cocaine-associated kidney disease.

References

- 1. Cocaine-induced kidney toxicity: an in vitro study using primary cultured human proximal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. preci.bio [preci.bio]

- 4. Primary culture of human renal proximal tubule epithelial cells and interstitial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Protocol for Culturing Polarized Proximal Tubular Epithelial Cells from Kidney Biopsies: Enhancing Platforms for Drug Excretion and Nephrotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, propagation and characterization of primary tubule cell culture from human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unisa.it [iris.unisa.it]

- 9. Activation of caspase-3 in renal cell carcinoma cells by anthracyclines or 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intracellular glutathione in the protection from anoxic injury in renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cocaine induces alterations in mitochondrial membrane potential and dual cell cycle arrest in rat c6 astroglioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of mitochondrial morphology and membrane potential in living cells using high-content imaging, machine learning, and morphological binning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Membrane potential of hepatic mitochondria after acute cocaine administration in rats--the role of mitochondrial reduced glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abcam.cn [abcam.cn]

- 17. merckmillipore.com [merckmillipore.com]

- 18. rndsystems.com [rndsystems.com]

Methodological & Application

Application Notes and Protocols for GC-MS Analysis of Norcocaine in Hair Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hair analysis is a valuable tool for the retrospective investigation of drug use, offering a longer detection window compared to blood or urine. Norcocaine, a minor metabolite of cocaine, is of particular interest as its detection can help differentiate active cocaine consumption from external contamination. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the sensitive and specific quantification of this compound in hair samples. This document provides detailed application notes and protocols for the GC-MS analysis of this compound in human hair, intended for use by researchers, scientists, and drug development professionals.

Principle of the Method

The analysis of this compound in hair by GC-MS involves a multi-step process. First, the hair samples are decontaminated to remove external impurities. The hair is then subjected to an extraction procedure to isolate the analytes from the keratin matrix. The resulting extract is purified, typically by solid-phase extraction (SPE), and then derivatized to improve the chromatographic properties and mass spectrometric sensitivity of this compound. Finally, the derivatized extract is injected into the GC-MS system for separation, identification, and quantification.